(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid
Description
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a phenyl ring substituted with hydroxyl groups at the 3 and 5 positions and an L-configuration α-amino acid backbone. Unlike ortho-dihydroxy derivatives (e.g., L-DOPA), the 3,5-substitution pattern may influence steric and electronic properties, altering biological interactions .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPXVSTVIOUDIU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568038 | |
| Record name | 3,5-Dihydroxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194160-48-0 | |
| Record name | 3,5-Dihydroxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-stage Synthesis Strategy
Based on the principles of amino acid synthesis, the preparation of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid typically involves a multi-stage approach:
- Preparation of an appropriately substituted benzaldehyde
- Introduction of the amino acid functionality
- Selective deprotection of functional groups
This strategy allows for stereoselective synthesis to obtain the desired (S)-enantiomer.
Detailed Preparation Methods Analysis
Three-Stage Synthesis Method
A three-stage synthesis method can be adapted from the approach reported for the 3,4-dihydroxy isomer:
Stage 1: Condensation Reaction
- React 3,5-dimethoxybenzaldehyde with benzoylglycine to obtain an azlactone intermediate
- Expected yield: approximately 80-85% based on similar reactions
Stage 2: Hydrolysis and Reduction
- Perform hydrolysis followed by reduction using Raney alloy in alkaline medium
- This one-pot reaction would yield 3-(3,5-dimethoxyphenyl)-2-(benzoylamino)propanoic acid
- Expected yield: approximately 85-90%
Stage 3: Deprotection
- Remove the protective groups using hydrobromic acid
- Treat with aqueous ammonia to form the final 2-amino-3-(3,5-dihydroxyphenyl)propanoic acid
- Expected yield: approximately 75-80%
The overall yield for this three-stage process could reach approximately 55-60%, which would be comparable to the 59% reported for the 3,4-dihydroxy isomer.
Aminonitrile Intermediate Method
Another viable approach involves the formation of an aminonitrile intermediate:
Stage 1: Formation of Aminonitrile
- React 3,5-dimethoxyphenylacetaldehyde with sodium cyanide and ammonium chloride
- Conduct the reaction in the presence of ammonium hydroxide in an aqueous solution
- Use an organic solvent immiscible with water (e.g., methylene chloride)
- Reaction conditions: 30-70°C for 1-8 hours
Stage 2: Resolution of Racemic Mixture
- Resolve the racemic aminonitrile using d-camphorsulfonic acid
- Crystallize the salt at 15-25°C for 2-12 hours
- Extract the desired enantiomer using a mixture of water and an organic solvent
Stage 3: Hydrolysis and Demethylation
- Treat the aminonitrile with concentrated aqueous solutions of haloid acids (hydrobromic acid or hydrochloric acid)
- Reaction conditions: 40°C to boiling temperature for 2-12 hours
- Adjust pH to 4.5 using ammonium hydroxide
- Cool to obtain the final product
Amide Intermediate Method
A variation of the aminonitrile method involves the formation of an amide intermediate:
Stage 1 & 2: Same as in the aminonitrile method
Stage 3: Formation of Amide Intermediate
- Hydrolyze the aminonitrile under milder conditions (40-50°C for 0.5-2 hours)
- Form the corresponding amide intermediate
- Further treat with concentrated aqueous haloid acid to obtain the final product
Comparative Analysis of Preparation Methods
| Method | Key Intermediates | Reaction Conditions | Estimated Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Three-Stage Synthesis | Azlactone, Benzoylamino acid | Various temperatures and reagents | 55-60% | Higher overall yield | Multiple purification steps |
| Aminonitrile Method | Aminonitrile, Hydrochloride salt | 30-70°C, 1-8h (Stage 1); 40°C-boiling, 2-12h (Stage 3) | 50-55% | Established resolution method | Complex resolution step |
| Amide Intermediate | Aminonitrile, Amide | 40-50°C, 0.5-2h (Amide formation) | 45-50% | Milder hydrolysis conditions | Additional intermediate |
Critical Factors Affecting Synthesis
Temperature Control
Temperature management is crucial throughout the synthesis:
- Condensation reactions typically require moderate heating (30-70°C)
- Resolution steps are more effective at lower temperatures (15-25°C)
- Hydrolysis and demethylation require higher temperatures (40°C to boiling)
pH Management
The pH must be carefully controlled:
- Formation of aminonitrile: Basic conditions with ammonium hydroxide
- Extraction of free base: pH 5-7, preferably 6.5
- Final product isolation: pH adjustment to 4.5
Solvent Selection
Appropriate solvents are essential for each stage:
- Water-immiscible organic solvents (methylene chloride) for extraction
- Polar organic solvents (alcohols, acetonitrile) for resolution
- Aqueous solutions for hydrolysis and final product isolation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and its role in neuroprotection.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes involved in metabolic pathways, thereby influencing various biochemical processes.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Receptor Binding : Halogenated analogs (e.g., 3,5-diiodo derivatives) prioritize halogen bonding, while hydroxylated compounds rely on hydrogen bonding—critical for differentiating drug design strategies .
- Metabolic Stability : Fluorinated derivatives demonstrate enhanced stability over hydroxylated analogs, making them preferable for pharmacokinetic optimization .
Biological Activity
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid, also known as 3-(3,5-dihydroxyphenyl)propanoic acid (3,5-DHPPA), is an organic compound with significant biological activities. Its structure features a propanoic acid backbone attached to a phenolic ring with hydroxyl groups that contribute to its reactivity and potential therapeutic benefits. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.17 g/mol
- Structure : Contains two hydroxyl groups at the 3 and 5 positions on the phenolic ring.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Antihypertensive Effects :
Case Studies
- Urinary Biomarker Study :
- Animal Models :
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to neutralize free radicals.
- Inflammatory Pathway Modulation : Inhibition of NF-κB activation reduces the expression of inflammatory mediators.
- Neuroprotection : Activation of survival pathways like PI3K/Akt leads to enhanced neuronal resilience against stressors.
Summary Table of Biological Activities
Q & A
Q. What are the recommended strategies for synthesizing (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid in high enantiomeric purity?
- Methodological Answer : Synthesis typically involves protecting the 3,5-dihydroxyphenyl group to prevent oxidation during coupling reactions. For example, tert-butyldimethylsilyl (TBDMS) or benzyl groups can be used to protect hydroxyl moieties. Asymmetric hydrogenation or enzymatic resolution may ensure enantiomeric purity (>95% ee) . Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is recommended for purity validation.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the aromatic proton environment (e.g., coupling patterns for 3,5-substituted phenyl groups) and the α-carbon stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) .
- LogP and TPSA : Predict solubility and membrane permeability using computational tools (e.g., SwissADME), with experimental validation via shake-flask assays .
Q. What computational modeling approaches are suitable for studying its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes like tyrosine hydroxylase or aromatic amino acid decarboxylase, leveraging the dihydroxyphenyl moiety’s resemblance to catecholamines .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in binding pockets, focusing on hydrogen bonding with hydroxyl groups.
- QSAR : Compare with analogs (e.g., 3,5-dichloro or diiodo derivatives) to identify substituent effects on activity .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields in large-scale production?
- Methodological Answer : Low yields (<40%) often arise from side reactions during deprotection. Strategies include:
- Catalytic Transfer Hydrogenation : Replace traditional Pd/C with Wilkinson’s catalyst (RhCl(PPh)) to reduce over-reduction of the phenyl ring.
- Microwave-Assisted Synthesis : Shorten reaction times for coupling steps (e.g., from 24h to 2h at 100°C), improving efficiency .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR monitoring to detect intermediates in real time .
Q. What experimental approaches resolve contradictions in reported structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer : Conflicting SAR data (e.g., antagonistic vs. agonistic effects) may stem from assay conditions or impurity artifacts. Mitigate via:
- Orthogonal Assays : Compare radioligand binding (e.g., -labeled) with functional cAMP assays in the same cell line.
- Impurity Profiling : Use LC-MS to rule out contaminants (e.g., des-hydroxy byproducts) affecting results .
- Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., uniform pH, temperature) .
Q. How does enantiomeric purity influence its biological activity in neurological models?
- Methodological Answer : The (S)-enantiomer may exhibit higher affinity for LAT1 transporters compared to (R)-forms, mimicking L-DOPA’s uptake . To test:
- Competitive Uptake Assays : Use -labeled enantiomers in SH-SY5Y neuronal cells with/without LAT1 inhibitors (e.g., BCH).
- In Vivo Microdialysis : Compare extracellular dopamine levels in rodent striatum after administering enantiopure vs. racemic forms.
- Pharmacokinetics : Measure plasma half-life differences using LC-MS/MS, noting renal clearance variations due to stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
